molecular formula C12H11NO2 B11899763 8-Quinolinol, 8-propanoate CAS No. 27037-36-1

8-Quinolinol, 8-propanoate

Cat. No.: B11899763
CAS No.: 27037-36-1
M. Wt: 201.22 g/mol
InChI Key: RAHGSDXNNFEYRE-UHFFFAOYSA-N
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Description

Quinolin-8-yl propionate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological and pharmacological activities Quinolin-8-yl propionate is characterized by the presence of a quinoline ring system attached to a propionate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl propionate typically involves the esterification of quinolin-8-ol with propionic acid or its derivatives. One common method is the reaction of quinolin-8-ol with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of quinolin-8-yl propionate can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-yl propionate oxide.

    Reduction: Reduction reactions can convert quinolin-8-yl propionate to its corresponding alcohol.

    Substitution: The propionate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinolin-8-yl propionate oxide.

    Reduction: Quinolin-8-yl propanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.

    Medicine: Quinolin-8-yl propionate derivatives are being explored for their potential as therapeutic agents in the treatment of diseases such as malaria and cancer.

    Industry: The compound is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of quinolin-8-yl propionate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells. The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: The parent compound of quinolin-8-yl propionate, known for its antimicrobial properties.

    Quinolin-8-yl acetate: Similar to quinolin-8-yl propionate but with an acetate group instead of a propionate group.

    Quinolin-8-yl butyrate: Another ester derivative with a butyrate group.

Uniqueness

Quinolin-8-yl propionate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The propionate group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

27037-36-1

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

quinolin-8-yl propanoate

InChI

InChI=1S/C12H11NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3

InChI Key

RAHGSDXNNFEYRE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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